
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H23NSi, and it has a molecular weight of 185.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism by which N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.
N-tert-Butylmethylamine: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is unique due to its combination of the tert-butyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and various industrial applications .
Properties
CAS No. |
81634-49-3 |
|---|---|
Molecular Formula |
C10H23NSi |
Molecular Weight |
185.38 g/mol |
IUPAC Name |
2-methyl-N-(3-trimethylsilylprop-2-enyl)propan-2-amine |
InChI |
InChI=1S/C10H23NSi/c1-10(2,3)11-8-7-9-12(4,5)6/h7,9,11H,8H2,1-6H3 |
InChI Key |
BTDKXRFIKFUDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





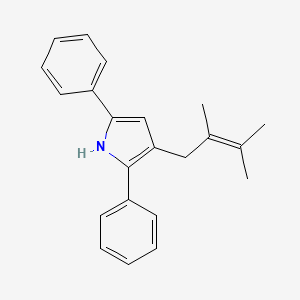


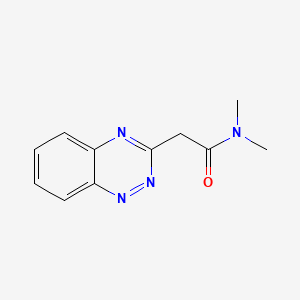

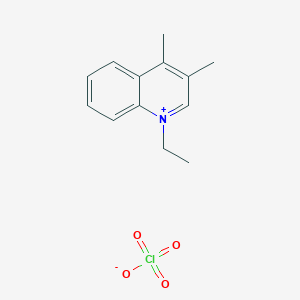
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

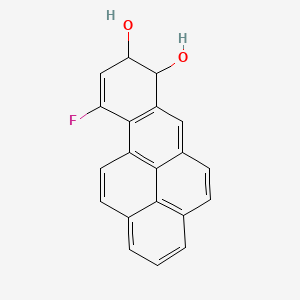
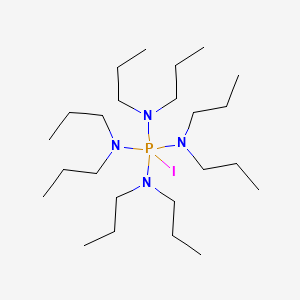
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
